2-acetyl-4-methylphenyl 4-nitrobenzoate
Overview
Description
2-Acetyl-4-methylphenyl 4-nitrobenzoate is an organic compound with the molecular formula C16H13NO4. It is a derivative of benzoic acid and is characterized by the presence of both acetyl and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-4-methylphenyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-acetyl-4-methylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-methylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 2-Carboxy-4-methylphenyl 4-nitrobenzoate.
Reduction: 2-Acetyl-4-methylphenyl 4-aminobenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Acetyl-4-methylphenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-acetyl-4-methylphenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-4-methylphenyl 3-nitrobenzoate
- 2-Acetyl-4-methylphenyl 2-nitrobenzoate
- 2-Acetyl-4-methylphenyl 4-aminobenzoate
Uniqueness
2-Acetyl-4-methylphenyl 4-nitrobenzoate is unique due to the specific positioning of the acetyl and nitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2-acetyl-4-methylphenyl) 4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-10-3-8-15(14(9-10)11(2)18)22-16(19)12-4-6-13(7-5-12)17(20)21/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRMLKRWFRJEIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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